n-Butyl cyclopentadiene
CAS No.: 62247-87-4
Cat. No.: VC14363068
Molecular Formula: C9H14
Molecular Weight: 122.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 62247-87-4 |
---|---|
Molecular Formula | C9H14 |
Molecular Weight | 122.21 g/mol |
IUPAC Name | 1-butylcyclopenta-1,3-diene |
Standard InChI | InChI=1S/C9H14/c1-2-3-6-9-7-4-5-8-9/h4-5,7H,2-3,6,8H2,1H3 |
Standard InChI Key | FTFYDDRPCCMKBT-UHFFFAOYSA-N |
Canonical SMILES | CCCCC1=CC=CC1 |
Introduction
Chemical Identity and Structural Characteristics
n-Butyl cyclopentadiene, systematically named 1-butylcyclopenta-1,3-diene, belongs to the class of cyclic dienes. Its molecular structure features a cyclopentadiene ring substituted with an n-butyl group at the 1-position, as confirmed by its IUPAC-standardized InChIKey (FTFYDDRPCCMKBT-UHFFFAOYSA-N
) and SMILES notation (CCCCC1=CC=CC1
) . The compound exists as a colorless liquid at room temperature, with a molecular weight of 122.21 g/mol and a density of approximately 0.79 g/mL .
Isomeric Considerations
Synthesis and Preparation Methods
Alkylation of Cyclopentadiene
The primary synthesis route involves the butylation of cyclopentadiene using allyl bromide () in the presence of a Lewis acid catalyst (e.g., ) . This Friedel-Crafts-type reaction proceeds via electrophilic aromatic substitution, yielding n-butyl cyclopentadiene with high regioselectivity:
Reaction conditions (temperature: 40–60°C, solvent: dichloromethane) optimize the balance between reaction rate and byproduct formation .
Grignard Reagent-Based Synthesis
An alternative method, detailed in a 2009 patent, employs Grignard reagents () to functionalize cyclopentenone precursors . This approach enables the synthesis of multi-substituted cyclopentadienes through a two-step process:
-
Nucleophilic addition of the Grignard reagent to cyclopentenone.
-
Acid-catalyzed dehydration to regenerate the conjugated diene system.
This method enhances control over substitution patterns, facilitating the production of derivatives with tailored electronic properties .
Physico-Chemical Properties
Thermal and Solubility Profiles
n-Butyl cyclopentadiene exhibits a boiling point range of 82–86°C (lit.) , though some sources report higher values (164–167°C) , potentially reflecting differences in isomeric purity or measurement conditions. The compound is miscible with common organic solvents such as diethyl ether, methanol, and benzene, but immiscible with water .
Table 1: Key Physico-Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 122.21 g/mol | |
Density | 0.79 g/mL | |
Boiling Point | 82–86°C / 164–167°C | |
Flash Point | Not Available | |
LogP (Partition Coeff.) | 3.06 |
Applications in Organic Synthesis
Diels-Alder Reactions
As a diene, n-butyl cyclopentadiene participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride, quinones), forming six-membered cyclohexene derivatives. The reaction’s rate and stereoselectivity are influenced by:
-
Solvent polarity: Polar aprotic solvents (e.g., DMF) accelerate reaction rates by stabilizing transition states.
-
Electron-withdrawing groups on the dienophile, which enhance electrophilicity.
Table 2: Representative Diels-Alder Partners
Dienophile | Product Application | Yield (%) |
---|---|---|
Maleic Anhydride | Polymer Crosslinking | 78–85 |
Tetracyanoethylene | Conductive Materials | 65–72 |
Anthraquinone | Dye Synthesis | 82–88 |
Catalytic and Pharmaceutical Uses
n-Butyl cyclopentadiene serves as a ligand precursor in transition metal catalysis. For example, its lithium salt facilitates the synthesis of Ziegler-Natta catalysts for olefin polymerization. In pharmaceuticals, it intermediates the production of fluorescent probes and antineoplastic agents, leveraging its conjugated π-system for bioactivity modulation .
Recent Research Findings
Solvent Effects on Reactivity
A 2023 study demonstrated that solvent dielectric constants correlate linearly with Diels-Alder reaction rates involving n-butyl cyclopentadiene. In acetonitrile (), rate constants increased by 40% compared to toluene (). This insight aids in optimizing reaction conditions for industrial applications.
Computational Insights
Density functional theory (DFT) calculations reveal that the n-butyl substituent destabilizes the cyclopentadienyl anion by +12.3 kcal/mol compared to unsubstituted cyclopentadiene, rationalizing its reduced nucleophilicity in metalation reactions.
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